N-(3-chlorophenyl)-5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a chlorophenyl group, a methoxy group, and a pyrimidoindole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole nucleus, which can be achieved through Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation through the inhibition of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Strychnine: An alkaloid with a complex indole-based structure.
Uniqueness
N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE is unique due to its combination of functional groups and the presence of the pyrimidoindole structure. This gives it distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C22H21ClN4O3S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide |
InChI |
InChI=1S/C22H21ClN4O3S/c1-30-15-8-9-17-16(12-15)19-20(25-17)21(29)27(22(31)26-19)10-3-2-7-18(28)24-14-6-4-5-13(23)11-14/h4-6,8-9,11-12,25H,2-3,7,10H2,1H3,(H,24,28)(H,26,31) |
InChI Key |
JEBXHTJVDHHOEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.